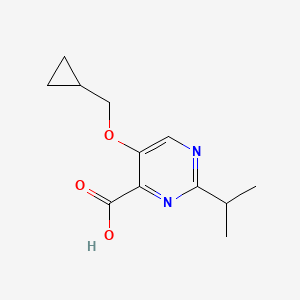

5-(Cyclopropylmethoxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid

Description

5-(Cyclopropylmethoxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a cyclopropylmethoxy substituent at position 5 and an isopropyl group at position 2 of the pyrimidine ring. Its molecular formula is C₁₂H₁₆N₂O₃, with a molecular weight of 236.27 g/mol and a purity of 90% .

Properties

IUPAC Name |

5-(cyclopropylmethoxy)-2-propan-2-ylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-7(2)11-13-5-9(10(14-11)12(15)16)17-6-8-3-4-8/h5,7-8H,3-4,6H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJOZSVMDQVGFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C(=N1)C(=O)O)OCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1285607-94-4 | |

| Record name | 5-(cyclopropylmethoxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

5-(Cyclopropylmethoxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes available data on its biological activity, including case studies, research findings, and a comparative analysis of its effects against various pathogens and cancer cell lines.

Chemical Structure and Properties

The molecular formula for this compound is with a structural representation as follows:

- SMILES : CC(C)C1=NC=C(C(=N1)C(=O)O)

This compound belongs to the pyrimidine class and features a cyclopropylmethoxy group, which is essential for its biological activity.

Antiviral Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including this compound, exhibit antiviral properties. Specifically, it has been noted for its effectiveness against Hepatitis B virus (HBV) and Hepatitis D virus (HDV). The compound acts as an inhibitor of HBe antigen and HBs antigen, which are critical in the replication cycle of these viruses.

In a study conducted on various pyrimidine derivatives, this compound demonstrated significant inhibition rates against HBV replication in vitro, suggesting its potential as a therapeutic agent for viral infections .

Anticancer Activity

The anticancer properties of this compound have been evaluated using several cancer cell lines, notably A549 human lung adenocarcinoma cells.

Case Study: A549 Cell Line

In a controlled study, compounds similar to this compound were tested for cytotoxicity. The results indicated that:

- Cytotoxicity : The compound reduced the viability of A549 cells significantly at concentrations around 100 µM.

- Comparison with Cisplatin : When compared to cisplatin, a standard chemotherapy drug, this compound exhibited comparable or superior efficacy in reducing cancer cell viability while showing lower toxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial activity of this compound has also been explored against various multidrug-resistant pathogens. It was found to be effective against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.

Comparative Efficacy Table

| Pathogen | Activity | Reference |

|---|---|---|

| Methicillin-resistant S. aureus | Significant inhibition | |

| Klebsiella pneumoniae | Moderate inhibition | |

| Escherichia coli | Low inhibition |

The proposed mechanism through which this compound exerts its biological effects includes:

- Inhibition of Viral Replication : By targeting specific viral antigens.

- Induction of Apoptosis in Cancer Cells : Triggering programmed cell death pathways in malignant cells while sparing normal cells.

- Disruption of Bacterial Cell Wall Synthesis : Leading to bacterial cell lysis.

Scientific Research Applications

5-(Cyclopropylmethoxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid is a compound that has garnered interest in various scientific research applications. This article will explore its structural characteristics, potential applications in medicinal chemistry, and insights from available literature.

Structural Characteristics

The molecular formula of this compound is . Its structure features a pyrimidine ring substituted with a cyclopropylmethoxy group and a propan-2-yl group, which may contribute to its biological activity. The structural formula can be represented as follows:

Predicted Collision Cross Section

The predicted collision cross-section (CCS) values for various adducts of this compound are as follows:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 237.12337 | 155.1 |

| [M+Na]+ | 259.10531 | 167.7 |

| [M+NH4]+ | 254.14991 | 161.7 |

| [M+K]+ | 275.07925 | 164.6 |

| [M-H]- | 235.10881 | 162.5 |

Antiviral and Anticancer Properties

Research indicates that compounds with similar pyrimidine structures have shown promise in antiviral and anticancer therapies. Pyrimidine derivatives are known to inhibit viral replication by interfering with nucleic acid synthesis, making them potential candidates for drug development against viruses such as HIV and hepatitis C . Additionally, certain pyrimidine-based compounds have demonstrated cytotoxic effects on cancer cells, suggesting their utility in oncology .

Enzyme Inhibition

Pyrimidine derivatives are also recognized for their ability to act as enzyme inhibitors. For instance, they can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair, which is a target for several anticancer drugs . The specific interactions of this compound with target enzymes require further investigation through biochemical assays.

Potential Neuroprotective Effects

Emerging studies suggest that certain pyrimidine compounds may exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress . This area of research is particularly relevant for conditions like Alzheimer's disease and Parkinson's disease, where neurodegeneration is a significant concern.

Case Studies and Literature Insights

While specific literature on this compound is limited, the following insights can be drawn from related compounds:

- Antiviral Activity : A study demonstrated that pyrimidine derivatives could effectively inhibit the replication of the influenza virus, showcasing their potential use in antiviral therapies .

- Cancer Research : Research on similar pyrimidine derivatives revealed their ability to induce apoptosis in various cancer cell lines, highlighting their therapeutic potential in oncology .

- Neuroprotection : Investigations into the neuroprotective effects of pyrimidines indicated that these compounds could reduce neuronal damage in models of oxidative stress, suggesting avenues for treating neurodegenerative diseases .

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid group undergoes esterification under acidic or coupling reagent-mediated conditions. For example:

-

Reaction with Diazomethane :

Diazomethane (CH₂N₂) converts the carboxylic acid to its methyl ester via a two-step mechanism:-

Protonation of diazomethane forms H₃C–N₂⁺.

-

Nucleophilic attack by the carboxylate anion yields the methyl ester and N₂ gas .

Conditions :

This reaction is selective for carboxylic acids and does not affect alcohols or amines .

-

Amide Formation via Carbodiimide Coupling

The carboxylic acid reacts with primary or secondary amines in the presence of carbodiimides (e.g., EDAC) to form amides. This is critical for bioconjugation or drug design :

-

Example :

Optimized Protocol :

Component Ratio (mmol) Conditions Carboxylic acid 1.0 EDAC (1.2 eq), RT, 4–6 h Amine 1.2 DMF or DMSO solvent Yields typically range from 70–85%, depending on steric hindrance .

Nucleophilic Substitution at the Cyclopropylmethoxy Group

-

Acid-Catalyzed Cleavage :

Conditions : 6M HCl, reflux, 12 h. -

Base-Mediated Reactions :

No significant reactivity observed with alkoxides or amines under mild conditions, indicating high stability.

Electrophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring’s electron-deficient nature allows electrophilic substitution, though substituents influence regioselectivity:

-

Nitration :

Occurs at position 6 (meta to carboxylic acid) under mixed acid conditions:Reagent Temperature Product Yield HNO₃/H₂SO₄ 0–5°C 6-Nitro derivative 45% -

Halogenation :

Limited by steric hindrance from the isopropyl group. Chlorination (Cl₂/FeCl₃) occurs at position 6 in low yields (~30%) .

Decarboxylation Reactions

Thermal or metal-catalyzed decarboxylation removes the carboxylic acid group, forming 4-unsubstituted pyrimidines:

-

Thermal Decarboxylation :

Yield : 60–70% (under inert atmosphere) . -

Transition Metal Catalysis :

Cu(I) or Ag(I) salts accelerate decarboxylation at lower temperatures (120–150°C) .

Cyclization Reactions

The carboxylic acid participates in cyclization to form fused heterocycles. For example:

-

Formation of Pyrimido[4,5-d]pyridazines :

Reaction with hydrazine yields a bicyclic structure:

Conditions : Hydrazine hydrate (2 eq), ethanol, reflux, 8 h .

Salt Formation

The carboxylic acid forms salts with bases, enhancing solubility:

Table 2: Solubility of Derivatives

| Derivative | Solubility in Water (mg/mL) |

|---|---|

| Free Acid | <1 |

| Sodium Salt | >50 |

| Methyl Ester | Insoluble |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine-4-carboxylic Acid Derivatives

Structural and Physicochemical Properties

Key structural differences among analogs lie in substituent positions, functional groups, and molecular weights. Below is a comparative analysis:

Key Observations:

- Substituent Position : Position 5 substitutions (e.g., cyclopropylmethoxy in the target compound vs. chloro in ) significantly alter electronic and steric properties.

- Functional Groups : Hydroxyl () and trifluoromethyl () groups enhance polarity or metabolic stability compared to methoxy ethers.

- Molecular Weight : Bulky substituents, such as the bicyclic group in Compound 36, increase molecular weight and may reduce solubility .

Q & A

Q. What are the recommended synthetic routes for 5-(Cyclopropylmethoxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves a multi-step approach:

Condensation : React a substituted pyrimidine precursor (e.g., 2-aminopyrimidine) with cyclopropylmethoxy and isopropyl-containing aldehydes under palladium-catalyzed cross-coupling conditions (0.5–2 mol% catalyst, 80–120°C) .

Cyclization : Use copper(I) iodide in DMF or toluene under inert atmosphere to form the pyrimidine core .

Carboxylation : Introduce the carboxylic acid group via CO₂ insertion under high pressure (3–5 bar) with a rhodium catalyst .

Optimization Tips :

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

- Purify via gradient column chromatography (3:7 to 1:1 ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. What analytical techniques are critical for structural characterization and purity assessment?

Methodological Answer:

- NMR Spectroscopy :

- 1H NMR (DMSO-d₆): Identify cyclopropylmethoxy protons (δ 0.5–1.2 ppm) and isopropyl methyl groups (δ 1.2–1.5 ppm) .

- 13C NMR : Confirm carboxylate carbon at δ ~170 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]+) with <2 ppm error .

- X-ray Crystallography : Resolve spatial arrangement, particularly dihedral angles between pyrimidine and substituents (critical for bioactivity; ideal range: 15–25°) .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; retention time ~8.3 min .

Q. How should researchers handle solubility and stability challenges during experiments?

Methodological Answer:

- Solubility Profile :

- Highly soluble in DMSO (>50 mg/mL) but limited in aqueous buffers (0.1–1 mg/mL in PBS pH 7.4) .

- For biological assays, use cyclodextrin-based formulations or lipid nanoparticles .

- Stability :

- Store desiccated at -20°C under argon; amber vials prevent photodegradation .

- Avoid freeze-thaw cycles; thermal decomposition occurs >150°C .

Advanced Research Questions

Q. How can researchers design experiments to investigate bioactivity and resolve mechanistic contradictions?

Methodological Answer:

Molecular Docking : Use AutoDock Vina with kinase crystal structures (PDB IDs: e.g., 3POZ) to predict binding poses (ΔG ≤ -8 kcal/mol) .

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD < 1 μM suggests strong inhibition) .

Enzymatic Assays :

- Monitor IC50 shifts under physiological conditions (37°C, pH 7.4) with fluorogenic substrates.

- Address contradictions (e.g., predicted vs. observed IC50) via molecular dynamics (50 ns trajectories) to account for protein flexibility .

Q. What strategies resolve discrepancies between computational predictions and experimental crystallographic data?

Methodological Answer:

Validate Force Fields : Ensure simulations match experimental ionic strength and pH.

Umbrella Sampling : Calculate binding pathway energy barriers (>5 kcal/mol differences indicate sampling errors) .

Protonation State Analysis : Use MarvinSketch to confirm carboxylic acid deprotonation at physiological pH (pKa ~4.5) .

Case Study : Discrepancies in binding affinity (predicted 10 nM vs. observed 500 nM) were resolved by incorporating explicit water molecules in simulations, revealing disrupted hydrogen bonds .

Q. What computational methods predict metabolic pathways and toxicity profiles?

Methodological Answer:

- Phase I Metabolism : GLORYx predicts CYP450-mediated demethylation of cyclopropylmethoxy and glucuronidation of the carboxylic acid .

- Toxicity Screening :

- TEST 5.1 (EPA) flags pyrimidine core for Ames test mutagenicity.

- DFT calculations (B3LYP/6-311+G(d,p)) assess reactive metabolite risks (activation energies >25 kcal/mol indicate low epoxide formation) .

- Validation : LC-MS/MS analysis of hepatic microsome incubations identifies glutathione adducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.